molecular formula C9H13N3 B13313598 2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine

2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine

Cat. No.: B13313598
M. Wt: 163.22 g/mol
InChI Key: BBBVOLZAIUCRPS-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine is a chemical compound with the molecular formula C₉H₁₃N₃. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylcyclopropylamine with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. For example, as a PLK4 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby disrupting centriole duplication and cell division. This can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine is unique due to its specific structural features, such as the presence of a dimethylcyclopropyl group, which can influence its binding affinity and selectivity for molecular targets. This structural uniqueness can lead to distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-(2,2-dimethylcyclopropyl)pyrimidin-4-amine

InChI

InChI=1S/C9H13N3/c1-9(2)5-6(9)8-11-4-3-7(10)12-8/h3-4,6H,5H2,1-2H3,(H2,10,11,12)

InChI Key

BBBVOLZAIUCRPS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C2=NC=CC(=N2)N)C

Origin of Product

United States

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